(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide
Overview
Description
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide is a complex organic compound that features a fused heterocyclic structure.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be kinases , which are enzymes that play a crucial role in the regulation of cell functions . Kinase inhibition is one of the most successful approaches in targeted therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition could result from the compound binding to the active site of the kinase or altering its conformation
Biochemical Pathways
The compound’s action on kinases can affect multiple biochemical pathways. Kinases are involved in signal transduction pathways that regulate cell growth, differentiation, and apoptosis . By inhibiting kinases, the compound can disrupt these pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
Similar compounds with a pyrrolo[2,1-f][1,2,4]triazine scaffold, such as avapritinib and remdesivir, have been approved for use in humans . These compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . The impact of these properties on the compound’s bioavailability would need to be assessed through further studies.
Result of Action
The molecular and cellular effects of the compound’s action are likely to include the inhibition of cell growth and induction of apoptosis in cancer cells . This is due to the compound’s potential ability to disrupt the biochemical pathways regulated by kinases .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility can affect its absorption and distribution in the body . Furthermore, the compound’s stability under specific conditions can impact its shelf life and effectiveness . More research is needed to fully understand how environmental factors influence this compound’s action.
Preparation Methods
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including (4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide, can be achieved through various synthetic routes. These methods include:
Synthesis from pyrrole derivatives: This involves the regioselective intramolecular cyclization of pyrroles using reagents such as PPh3, Br2, and Et3N in CH2Cl2.
Synthesis via bromohydrazone: This method involves the formation of triazinium dicyanomethylide, followed by further reactions to yield the desired compound.
Multistep synthesis: This approach includes several steps, often involving transition metal-mediated reactions and rearrangement of intermediate compounds.
Chemical Reactions Analysis
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the compound.
Major Products: :
Properties
IUPAC Name |
(4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl-triethylazanium;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN4.BrH/c1-4-18(5-2,6-3)9-11-7-8-17-12(11)13(14)15-10-16-17;/h7-8,10H,4-6,9H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUIKOFBBHCFRH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=C2C(=NC=NN2C=C1)Cl.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859205-90-6 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazine-5-methanaminium, 4-chloro-N,N,N-triethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859205-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.